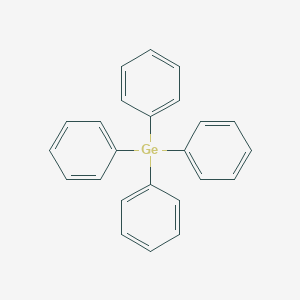

Tetraphenylgermane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetraphenylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEXMONMGUVLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H5)4Ge, C24H20Ge | |

| Record name | tetraphenylgermane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061429 | |

| Record name | Germane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048-05-1 | |

| Record name | Tetraphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYLGERMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHW6K1Q1T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Molecule: An In-depth Technical Guide to the Early Synthesis of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthetic methodologies that first brought tetraphenylgermane, a cornerstone organogermanium compound, into the realm of scientific possibility. The early 20th century witnessed a burgeoning interest in organometallic chemistry, and the synthesis of compounds like this compound was a testament to the ingenuity and evolving techniques of the time. This document provides a detailed examination of the primary early synthetic route, complete with experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding for today's researchers.

Core Synthesis Method: The Grignard Reaction

The most prominent and well-documented early method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, proved to be highly effective for the arylation of germanium tetrachloride. The reaction involves the preparation of a Grignard reagent, phenylmagnesium bromide, which then acts as a nucleophile, displacing the chloride ions from the germanium center.

Experimental Protocol: Synthesis of this compound via Phenylmagnesium Bromide

This protocol is based on early 20th-century literature and outlines the synthesis of this compound from germanium tetrachloride and phenylmagnesium bromide.

Materials:

-

Germanium Tetrachloride (GeCl₄)

-

Bromobenzene (C₆H₅Br)

-

Magnesium (Mg) turnings

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Toluene (C₇H₈)

-

Dilute Acetic Acid (CH₃COOH)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming, and then proceeds exothermically. The mixture is refluxed until the magnesium is consumed, resulting in a solution of phenylmagnesium bromide.

-

Reaction with Germanium Tetrachloride: The solution of phenylmagnesium bromide is cooled. A solution of germanium tetrachloride in toluene is then added dropwise to the Grignard reagent. The reaction is typically stirred and refluxed for several hours to ensure complete reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and hydrolyzed by carefully pouring it onto a mixture of ice and dilute acetic acid. The resulting solid, crude this compound, is collected by filtration.

-

Purification: The crude product is washed with dilute acetic acid and then recrystallized from a suitable solvent, such as toluene, to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85% | Based on early literature reports. |

| Melting Point | 237-238 °C | A key physical constant for identification. |

| Molecular Formula | C₂₄H₂₀Ge | |

| Molecular Weight | 381.02 g/mol |

Alternative Early Synthetic Strategies: A Brief Overview

While the Grignard reaction was a primary method, the principles of other early organometallic reactions were also applicable. The Wurtz-Fittig reaction , a method involving the reaction of an aryl halide and an alkyl or aryl halide with sodium metal, represents another plausible, though less specifically documented for this compound, early synthetic route.[1][2][3] This reaction would theoretically involve the coupling of chlorobenzene and germanium tetrachloride in the presence of sodium. However, such reactions were often plagued by side reactions and lower yields compared to the more controlled Grignard synthesis.

Visualizing the Synthesis

To further elucidate the primary synthetic pathway and the logical flow of the experimental procedure, the following diagrams are provided.

Caption: Reaction pathway for the synthesis of this compound via the Grignard reaction.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

The Dawn of Aryl-Germanium Chemistry: Unearthing the First Synthesis of Tetraphenylgermane

A Technical Guide on the Historical Discovery and Synthesis of a Foundational Organogermanium Compound

For researchers, scientists, and professionals in drug development, understanding the historical context and foundational methodologies of organometallic chemistry provides a crucial framework for innovation. This in-depth technical guide delves into the historical discovery of tetraphenylgermane, the first organogermanium compound featuring an aryl-germanium bond. We will explore the pioneering work of the scientists who first synthesized this compound, providing detailed experimental protocols from their seminal publications and presenting the quantitative data in a clear, comparative format.

Introduction: A New Frontier in Organometallic Chemistry

Following the discovery of germanium by Clemens Winkler in 1886, the exploration of its organometallic derivatives began. While the first organogermanium compound, tetraethylgermane, was synthesized by Winkler in 1887, the synthesis of an aryl derivative remained an open challenge for several decades. The successful synthesis of this compound marked a significant milestone, extending the reach of organogermanium chemistry and laying the groundwork for future investigations into the properties and applications of these novel compounds.

The Pioneering Synthesis by Morgan and Drew (1925)

The first successful synthesis of this compound was reported in 1925 by Gilbert T. Morgan and Herbert D. K. Drew. Their work, "Researches on organo-metallic compounds. Part I. The production of aromatic germanium compounds," published in the Journal of the Chemical Society, detailed the reaction of germanium tetrachloride with a Grignard reagent, phenylmagnesium bromide. This approach established a viable route to forming stable germanium-carbon bonds with aromatic systems.

Experimental Protocol of Morgan and Drew

The following protocol is reconstructed from the procedural details described in their 1925 publication.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Bromobenzene (C₆H₅Br)

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Toluene

-

Alcohol

Procedure:

-

Preparation of Phenylmagnesium Bromide: A solution of phenylmagnesium bromide was prepared in anhydrous diethyl ether using magnesium turnings and bromobenzene in the standard manner for Grignard reagent synthesis.

-

Reaction with Germanium Tetrachloride: To the ethereal solution of phenylmagnesium bromide, a solution of germanium tetrachloride in anhydrous diethyl ether was added gradually. The reaction is exothermic and results in the formation of a solid precipitate.

-

Hydrolysis: After the addition of germanium tetrachloride was complete, the reaction mixture was hydrolyzed by the slow addition of dilute hydrochloric acid to decompose the magnesium complexes.

-

Isolation and Purification: The ethereal layer was separated, and the ether was distilled off. The residue was then treated with toluene to dissolve the this compound. The toluene solution was filtered and concentrated. Upon cooling, crude this compound crystallized.

-

Recrystallization: The crude product was purified by recrystallization from a suitable solvent, such as toluene or alcohol, to yield colorless needles of this compound.

Refinements by Kraus and Foster (1927)

Two years after the initial discovery, Charles A. Kraus and L. S. Foster of Clark University published a modified procedure in the Journal of the American Chemical Society titled "The preparation of tetraphenylgermanium." Their work aimed to improve the yield and efficiency of the synthesis. They introduced the use of a higher-boiling solvent, which they found to be advantageous.

Experimental Protocol of Kraus and Foster

The following protocol is based on the method described in their 1927 paper.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Bromobenzene (C₆H₅Br)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Hydrochloric acid

-

Alcohol

Procedure:

-

Preparation of Phenylmagnesium Bromide: A solution of phenylmagnesium bromide was prepared from 29 g of bromobenzene in anhydrous diethyl ether.

-

Solvent Exchange: After filtration by decantation, 100 cc of dry toluene was added to the Grignard reagent, and the mixture was heated on a water bath to remove the ether.

-

Reaction: While the toluene solution was still warm and connected to a reflux condenser, 10 g of germanium tetrachloride mixed with 10 cc of toluene was added at a rate that maintained vigorous boiling. The mixture was then heated for two hours on an oil bath.

-

Hydrolysis and Work-up: The reaction mixture was hydrolyzed with hydrochloric acid. Several hundred cubic centimeters of warm toluene were added, and the toluene layer was filtered.

-

Isolation and Purification: The toluene filtrate was concentrated to a small volume. Upon cooling, white, needle-like crystals of this compound separated. The crystals were collected by suction filtration and washed first with a small amount of cold toluene and then with several volumes of alcohol.

Quantitative Data Summary

The following table summarizes the quantitative data reported in the seminal publications, providing a clear comparison of the two historical methods.

| Parameter | Morgan and Drew (1925) | Kraus and Foster (1927) |

| Yield | Not explicitly stated | 14.1 g (from 10 g GeCl₄) |

| Melting Point (°C) | 235.5 | 225-226 (uncorrected) |

| Solvent | Diethyl ether | Toluene (after ether) |

| Key Innovation | First synthesis | Use of a higher-boiling solvent |

Logical Workflow of the Historical Synthesis

The following diagram illustrates the logical progression of the experimental steps in the historical synthesis of this compound, applicable to both the Morgan and Drew and the Kraus and Foster methodologies.

Caption: Logical workflow of the historical synthesis of this compound.

Conclusion

The pioneering work of Morgan, Drew, Kraus, and Foster in the 1920s established the foundational methodology for the synthesis of aryl-germanium compounds. Their use of the Grignard reaction to form the germanium-carbon bond in this compound opened a new avenue in organometallic chemistry. The detailed experimental protocols and quantitative data from their original publications, as outlined in this guide, not only provide a historical record but also continue to serve as a basis for modern synthetic strategies in organogermanium chemistry and related fields. Understanding these origins is paramount for researchers seeking to build upon this rich chemical heritage.

In-Depth Technical Guide to the Crystal Structure Analysis of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of tetraphenylgermane (Ge(C₆H₅)₄), a cornerstone organogermanium compound. Its highly symmetric, stable structure makes it an excellent model system for understanding the fundamental principles of molecular packing and intermolecular interactions in organometallic crystals. This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data in a clear, tabular format, and visualizes the experimental workflow and structural relationships.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a highly ordered and symmetric arrangement. The key crystallographic and structural parameters are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₂₄H₂₀Ge |

| Formula Weight | 381.01 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4̅2d |

| Unit Cell Dimensions | |

| a | 11.613 Å[1] |

| b | 11.613 Å |

| c | 6.904 Å[1] |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 931.5 ų |

| Z (Molecules per unit cell) | 2[1] |

| Calculated Density | 1.357 g/cm³ |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| Ge—C | 1.954[1] | C—Ge—C | 109.5[1] |

| C—C (mean) | 1.380[1] |

Experimental Protocols

The successful crystal structure analysis of this compound hinges on two critical experimental stages: the synthesis of the pure compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound via Grignard Reaction

This compound can be reliably synthesized using a Grignard reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

Materials and Equipment:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Germanium tetrachloride (GeCl₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be rigorously flame-dried and cooled under a nitrogen atmosphere to exclude moisture.[2]

-

Magnesium turnings (4.86 g, 0.2 mol) and a single crystal of iodine are placed in the three-necked flask.[2]

-

A solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.[2]

-

A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.[2] The remaining bromobenzene solution is then added dropwise to maintain a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.[2]

-

-

Reaction with Germanium Tetrachloride:

-

The freshly prepared Grignard reagent is cooled to 0°C in an ice bath.[2]

-

A solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.[2] A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is crucial for complete substitution.[2]

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Crystallization

The crude product is then purified by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Materials and Equipment:

-

Crude this compound

-

Toluene or a mixture of ethanol and chloroform

-

Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

-

Solvent Selection: A suitable solvent is one in which this compound has low solubility at room temperature but high solubility at elevated temperatures. Toluene or a mixture of ethanol and chloroform are commonly used.[4][5]

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated gently on a hot plate with stirring until the solid is completely dissolved.[4]

-

Cooling and Crystal Growth: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling is critical for the formation of large, well-ordered crystals.[4] The flask should be left undisturbed during this process. For further crystal growth, the flask can be transferred to a refrigerator.

-

Crystal Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.[4]

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and conceptual relationships in the crystal structure analysis of this compound.

Caption: Experimental workflow from synthesis to final crystal structure.

Caption: Relationship between molecular geometry and crystal symmetry.

References

X-ray Diffraction Analysis of Tetraphenylgermane: A Technical Guide

This guide provides an in-depth overview of the X-ray diffraction data and experimental protocols for tetraphenylgermane (Ge(C₆H₅)₄). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural analysis of organogermanium compounds.

Data Presentation

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. These data provide the fundamental parameters for understanding the solid-state structure of the molecule.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4̅2₁c |

| Unit Cell Dimensions | a = 11.613 Å, c = 6.904 Å |

| Molecules per Unit Cell (Z) | 2 |

| Radiation | Cu-Kα |

| Mean Ge-C Bond Length | 1.954 Å |

| Mean C-C Bond Length | 1.380 Å |

| C-Ge-C Bond Angle | 109.5° |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of high-quality single crystals and the subsequent analysis of these crystals using X-ray diffraction.

Synthesis and Crystallization of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized via a Grignard reaction followed by a careful recrystallization process.

1. Synthesis via Grignard Reaction:

-

Reaction: Germanium tetrachloride (GeCl₄) is reacted with a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). The phenylmagnesium bromide is typically prepared in situ by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure: A solution of germanium tetrachloride in an anhydrous organic solvent (e.g., diethyl ether or toluene) is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C to manage the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride, to decompose any unreacted Grignard reagent and the magnesium salts. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification is achieved by recrystallization.

2. Recrystallization for Single Crystal Growth:

-

Solvent Selection: The choice of solvent is crucial for growing high-quality single crystals. This compound is typically recrystallized from organic solvents such as toluene, benzene, or a mixture of solvents.

-

Procedure: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution. The hot solution is then filtered to remove any insoluble impurities. The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined single crystals. Further cooling in a refrigerator or freezer can also be employed. The resulting crystals are then isolated by filtration and dried.

Single-Crystal X-ray Diffraction

The crystallographic data for this compound are obtained using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer uses a focused beam of monochromatic X-rays (commonly Cu-Kα, λ = 1.5418 Å, or Mo-Kα, λ = 0.71073 Å) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. A θ–2θ scan is a common data collection method.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the agreement between the experimental data and the refined structural model.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the structural determination of this compound and its molecular structure.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraphenylgermane (Ge(C₆H₅)₄). The information presented herein is intended to support research, analytical, and quality control activities where the characterization of this organogermanium compound is required.

Introduction to this compound and its NMR Spectroscopy

This compound is a crystalline solid with a tetrahedral arrangement of four phenyl groups around a central germanium atom. This high degree of symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals that is characteristic of its molecular structure. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of this compound.

¹H and ¹³C NMR Spectral Data

The chemical shift assignments for this compound in deuterochloroform (CDCl₃) are summarized below. Due to the rapid rotation of the phenyl groups and the overall symmetry of the molecule, the protons and carbons within the phenyl rings exhibit equivalence, resulting in a limited number of distinct signals.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4-7.6 | Multiplet | ortho-, meta-, and para-protons |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | ipso-Carbon (C-Ge) |

| 135.1 | ortho-Carbons |

| 129.0 | para-Carbons |

| 128.4 | meta-Carbons |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols are based on established methodologies for the analysis of organometallic compounds like this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterochloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR Spectroscopy: Spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher, such as a Varian CFT-20.

-

¹³C NMR Spectroscopy: Spectra are acquired on an instrument like a Jeol FX-60 spectrometer, operating at a corresponding carbon frequency.[1] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon environment.

-

General Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Visualization of Structural-Spectral Relationships

The symmetry of this compound is the key determinant of its NMR spectral simplicity. The following diagram illustrates the logical relationship between the molecule's equivalent atoms and the resulting number of unique NMR signals.

Caption: Molecular symmetry dictates the number of unique NMR signals for this compound.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of tetraphenylgermane (Ge(C₆H₅)₄). The information presented herein is crucial for the structural elucidation and identification of this and similar organogermanium compounds.

Introduction

This compound is an organogermanium compound with a tetrahedral structure.[1] Mass spectrometry, particularly with electron ionization, is a powerful technique for its characterization.[2][3] The high energy of electron ionization (typically 70 eV) causes the molecule to ionize and subsequently fragment in a predictable manner.[4][5] The resulting mass spectrum serves as a characteristic fingerprint, providing valuable structural information.[4] For organometallic compounds like this compound, the fragmentation is typically dominated by the loss of organic ligands, with the positive charge being retained by the more electropositive metal-containing species.[2][4]

Proposed Fragmentation Pathway

Under electron ionization, this compound first forms a molecular ion, [Ge(C₆H₅)₄]⁺•. This energetically unstable ion then undergoes a series of fragmentation steps, primarily involving the cleavage of the germanium-carbon bonds. The dominant fragmentation pathway is the sequential loss of phenyl radicals (•C₆H₅).

The key fragmentation steps are:

-

Formation of the Molecular Ion: Ge(C₆H₅)₄ + e⁻ → [Ge(C₆H₅)₄]⁺• + 2e⁻

-

Loss of the First Phenyl Radical: [Ge(C₆H₅)₄]⁺• → [Ge(C₆H₅)₃]⁺ + •C₆H₅

-

Loss of the Second Phenyl Radical: [Ge(C₆H₅)₃]⁺ → [Ge(C₆H₅)₂]⁺• + •C₆H₅

-

Loss of the Third Phenyl Radical: [Ge(C₆H₅)₂]⁺• → [Ge(C₆H₅)]⁺ + •C₆H₅

-

Loss of the Final Phenyl Radical: [Ge(C₆H₅)]⁺ → Ge⁺• + •C₆H₅

Studies on various tetra-aryl germanes have shown that the ion current is almost entirely carried by germanium-containing ions.[6] The fragmentation processes that lead to even-electron ions are generally the most favored.[6]

Data Presentation: Key Fragment Ions

The mass spectrum of this compound is characterized by several key ions. The table below summarizes the major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is based on typical spectra, where [Ge(C₆H₅)₃]⁺ is often the base peak. It is important to note that the observed m/z values will correspond to the most abundant isotope of Germanium (⁷⁴Ge), but the presence of other germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁶Ge) will result in a characteristic isotopic pattern for each Ge-containing fragment.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁴Ge) | Relative Abundance |

| [Ge(C₆H₅)₄]⁺• | Molecular Ion | 382 | Low to Medium |

| [Ge(C₆H₅)₃]⁺ | Triphenylgermyl Cation | 305 | High (Often Base Peak) |

| [Ge(C₆H₅)₂]⁺• | Diphenylgermyl Radical Cation | 228 | Medium |

| [Ge(C₆H₅)]⁺ | Phenylgermyl Cation | 151 | Medium to High |

| [C₆H₅]⁺ | Phenyl Cation | 77 | Medium |

| Ge⁺• | Germanium Cation | 74 | Low |

Note: The molecular weight of this compound is approximately 381.06 g/mol .[7][8][9] The m/z values are calculated using the mass of the most abundant germanium isotope (⁷⁴Ge) and carbon isotope (¹²C).

Visualization of Fragmentation Pathway

The logical relationship of the fragmentation cascade is visualized in the following diagram.

Caption: EI Fragmentation of this compound

Experimental Protocol

The following describes a generalized experimental protocol for acquiring the mass spectrum of this compound. Given that many organometallic compounds can be air- and moisture-sensitive, appropriate handling techniques are essential.[4]

5.1 Sample Preparation and Introduction

-

Sample: this compound, solid.

-

Method: A dilute solution of the sample is prepared in a volatile, non-polar solvent such as toluene or hexane.

-

Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[2] For DIP, a small amount of the solid is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the sample.

5.2 Mass Spectrometry Conditions

-

Ionization Energy: 70 eV.[4][5] This is the standard energy to ensure fragmentation patterns are consistent and comparable to library spectra.

-

Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample vaporization and prevent condensation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

-

Scan Range: A mass range of m/z 50-500 is appropriate to capture the molecular ion and all significant fragments.

-

Vacuum: The system should be under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to ensure ion stability and prevent unwanted ion-molecule reactions.

5.3 Data Acquisition and Analysis

-

The mass spectrum is recorded, showing the relative intensity of ions at different m/z values.

-

The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions.

-

The isotopic pattern for germanium-containing fragments should be examined to confirm their composition. The presence of multiple germanium isotopes will result in a cluster of peaks for each fragment containing germanium.

This comprehensive guide provides the foundational knowledge for understanding and predicting the mass spectrometric behavior of this compound, aiding researchers in the unambiguous identification and structural analysis of this and related compounds.

References

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Mass spectra of organogermanes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. Germane, tetraphenyl- [webbook.nist.gov]

- 8. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Germane, tetraphenyl- [webbook.nist.gov]

- 10. Germane, tetraphenyl- [webbook.nist.gov]

- 11. Germane, tetraphenyl- [webbook.nist.gov]

In-Depth Technical Guide to the Infrared Spectroscopy of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tetraphenylgermane (Ph₄Ge). It details the vibrational modes of the molecule, offers a thorough experimental protocol for obtaining the spectrum of solid samples, and presents the quantitative spectral data in a clear, tabular format for easy reference and comparison.

Introduction to the Vibrational Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. These vibrations, which involve the stretching and bending of chemical bonds, are unique to the molecule's structure and composition, providing a distinct "molecular fingerprint."

This compound is an organometallic compound with a central germanium atom tetrahedrally bonded to four phenyl rings. Its high symmetry (S₄ point group in the crystalline state) influences its vibrational spectrum, leading to specific selection rules for infrared and Raman activity. An analysis of the IR spectrum of this compound allows for the identification of characteristic vibrations associated with the phenyl rings and the germanium-carbon bonds.

Experimental Protocols

Obtaining a high-quality infrared spectrum of a solid sample like this compound requires careful sample preparation. The following protocols are standard methods used in research laboratories.

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission IR spectroscopy.

Materials:

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any absorbed water, which has strong IR absorption bands.

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The optimal ratio is typically around 1:100.

-

Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nujol Mull Method

This method is an alternative to the KBr pellet technique and is particularly useful for compounds that are sensitive to pressure or react with KBr.

Materials:

-

This compound (analytical grade)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Place a small amount (2-5 mg) of this compound in the agate mortar.

-

Add one to two drops of Nujol to the sample.

-

Grind the mixture to a smooth, paste-like consistency (a mull).

-

Spread a thin, uniform layer of the mull onto one salt plate.

-

Place the second salt plate on top and gently press to create a thin film between the plates.

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations around 2924, 2853, 1462, and 1377 cm⁻¹), which must be accounted for during spectral interpretation.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation.

Materials:

-

This compound (analytical grade)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Infrared Spectrum Analysis and Vibrational Assignments

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of the phenyl rings and the Ge-C bonds. The high symmetry of the molecule simplifies the spectrum to some extent. The following table summarizes the major observed infrared absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3080 | Medium | Aromatic C-H stretching |

| ~1585 | Medium | C=C stretching in phenyl ring |

| ~1480 | Strong | C=C stretching in phenyl ring |

| ~1430 | Strong | C=C stretching in phenyl ring |

| ~1090 | Strong | In-plane C-H bending of phenyl ring |

| ~1025 | Weak | In-plane C-H bending of phenyl ring |

| ~998 | Weak | Ring breathing mode of monosubstituted benzene |

| ~735 | Strong | Out-of-plane C-H bending of monosubstituted benzene |

| ~695 | Strong | Out-of-plane ring bending |

| ~470 | Strong | Ge-C stretching (asymmetric) |

Interpretation of Key Vibrational Modes:

-

Aromatic C-H Stretching: The bands observed in the 3060-3080 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds on the phenyl rings.

-

Phenyl Ring C=C Stretching: The strong absorptions around 1585, 1480, and 1430 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. These are typically sharp and intense bands.

-

In-plane C-H Bending: The band at approximately 1090 cm⁻¹ is a prominent feature and is assigned to the in-plane bending vibrations of the aromatic C-H bonds.

-

Out-of-plane C-H Bending: The strong band around 735 cm⁻¹ is characteristic of the out-of-plane bending ("wagging") of the C-H bonds in a monosubstituted benzene ring. This is often a very intense and sharp peak.

-

Ge-C Stretching: The absorption band around 470 cm⁻¹ is attributed to the asymmetric stretching vibration of the Germanium-Carbon bond. This is a key indicator of the organogermanium framework.

Logical Workflow for Infrared Spectroscopy Analysis

The process of analyzing a compound like this compound using infrared spectroscopy follows a logical workflow, from initial sample handling to final spectral interpretation and data reporting. This workflow can be visualized as a flowchart.

Caption: Workflow for the infrared spectroscopy analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information about its molecular structure. The characteristic absorption bands for the phenyl rings and the Ge-C bond are readily identifiable and can be used for qualitative analysis and structural confirmation. By following standardized experimental protocols, a high-quality and reproducible spectrum can be obtained. The detailed assignment of the vibrational modes, as presented in this guide, serves as a valuable reference for researchers and scientists working with this and similar organometallic compounds. This in-depth understanding of the vibrational properties of this compound is crucial for its application in various fields, including materials science and as a reference compound in drug development research.

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraphenylgermane (Ge(C₆H₅)₄). Due to the limited availability of specific, in-depth experimental studies on this particular compound, this guide synthesizes information from related organogermanium compounds and general principles of thermal analysis to provide a predictive framework and detailed experimental guidance.

Introduction to this compound

This compound is an organogermanium compound consisting of a central germanium atom bonded to four phenyl groups. Its high molecular weight and symmetrical, sterically hindered structure contribute to its notable thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including materials science, where it may be used as a precursor for germanium-containing materials, and in pharmaceutical research, where the stability of organometallic compounds is a critical parameter.

Thermal Stability Profile

While specific quantitative data for the thermal decomposition of this compound is not extensively documented in publicly available literature, its thermal stability is generally considered to be high. The strength of the Germanium-Carbon (Ge-C) bond is a key determinant of its decomposition temperature. The melting point of this compound is reported to be in the range of 230-238 °C. Significant thermal decomposition is expected to occur at temperatures considerably above its melting point.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₀Ge |

| Molecular Weight | 381.05 g/mol |

| Melting Point | 230 - 238 °C |

| Appearance | White to off-white crystalline powder |

Predicted Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of a Germanium-Phenyl (Ge-Ph) bond. This initial step would generate a triphenylgermyl radical and a phenyl radical.

Proposed Decomposition Steps:

-

Initiation: Homolytic cleavage of a Ge-C bond. Ge(C₆H₅)₄ → (C₆H₅)₃Ge• + •C₆H₅

-

Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from other organic molecules present or react with other phenyl radicals. The triphenylgermyl radical can also participate in further reactions.

-

•C₆H₅ + RH → C₆H₆ + R•

-

2 •C₆H₅ → C₆H₅-C₆H₅ (Biphenyl)

-

-

Termination: Combination of radicals to form stable products.

The primary decomposition products are expected to include benzene, biphenyl, and various organogermanium species. Higher temperatures would likely lead to more extensive fragmentation, potentially yielding elemental germanium and polycyclic aromatic hydrocarbons.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting and potentially exothermic or endothermic peaks associated with decomposition processes. The peak areas can be integrated to quantify the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries to identify the individual decomposition products.

Data Presentation

The following tables are templates for organizing the quantitative data that would be obtained from the experimental protocols described above.

Table 2: TGA Data for this compound Decomposition

| Parameter | Value (°C) |

| Onset Temperature of Decomposition (T_onset) | To be determined |

| Temperature of Maximum Decomposition Rate (T_max) | To be determined |

| Final Residue at 800 °C (%) | To be determined |

Table 3: DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | To be determined | To be determined | To be determined |

| Decomposition | To be determined | To be determined | To be determined |

Table 4: Major Decomposition Products Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Relative Abundance (%) |

| To be determined | Benzene | To be determined |

| To be determined | Biphenyl | To be determined |

| To be determined | Triphenylgermane | To be determined |

| To be determined | Other Organogermanium Species | To be determined |

Visualizations

The following diagrams illustrate the proposed experimental workflow and decomposition pathway for this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide outlines the expected thermal behavior of this compound and provides a detailed framework for its experimental investigation. While specific data remains to be fully elucidated in the scientific literature, the proposed methodologies will enable researchers to thoroughly characterize its thermal stability, decomposition products, and reaction pathways. Such data is invaluable for the safe and effective application of this compound in advanced materials and pharmaceutical development.

Navigating the Solubility Landscape of Tetraphenylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile of Tetraphenylgermane

This compound [(C₆H₅)₄Ge] is a white crystalline solid organogermanium compound. General chemical principles and available qualitative data indicate that it is soluble in various organic solvents.[1] Its nonpolar nature, attributed to the four phenyl groups, suggests good solubility in nonpolar and moderately polar organic solvents. However, for precise applications in research and development, experimentally determined quantitative solubility data is paramount.

Quantitative Solubility Data

A comprehensive search for quantitative solubility data for this compound revealed a key study by Abraham and Nasehzadeh published in the Journal of the Chemical Society, Faraday Transactions 1 in 1981, which reportedly contains solubility data in acetonitrile, methanol, and ethanol-water mixtures.[2] Unfortunately, the full text of this article containing the specific quantitative values is not accessible in publicly available databases.

Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Diethyl Ether | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Ethanol | |||

| Methanol | |||

| Toluene | |||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary quantitative data, this section provides detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining equilibrium solubility.[3][4][5]

3.1.1. Principle

A saturated solution of the solute in the solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Conical flasks with stoppers or screw caps

-

Thermostatic shaking water bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Drying oven

3.1.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaking water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Evaporation and Weighing:

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound (m.p. ~232-236 °C) until a constant weight is achieved.[6][7]

-

Cool the dish in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent and is particularly useful for determining low solubilities.[8][9][10]

3.2.1. Principle

The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).

3.2.2. Materials and Apparatus

-

All materials from the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2.3. Procedure

-

Determination of λmax and Preparation of Calibration Curve:

-

Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow the same procedure as in the Gravimetric Method (steps 3.1.3.1 and 3.1.3.2) to prepare a saturated solution and obtain a filtered sample of the supernatant.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific historical quantitative solubility data for this compound in common organic solvents is not readily accessible, this guide provides researchers with the necessary detailed experimental protocols to determine these values accurately. The choice between the gravimetric and spectroscopic methods will depend on the expected solubility range and the available instrumentation. By following these standardized procedures, reliable and reproducible solubility data can be generated, which is essential for advancing research and development involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. This compound 96 1048-05-1 [sigmaaldrich.com]

- 7. This compound 96 1048-05-1 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

In-Depth Technical Guide to the Theoretical and Computational Studies of Tetraphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of tetraphenylgermane (Ge(C₆H₅)₄), a significant organogermanium compound. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes fundamental molecular and procedural concepts.

Molecular Structure and Properties

This compound is a crystalline solid characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its electronic and structural properties.

Data Presentation: Structural and Electronic Parameters

The following tables summarize key structural and electronic parameters of this compound derived from experimental and computational studies.

Table 1: Experimental Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P |

| a (Å) | 11.613 |

| c (Å) | 6.904 |

| Mean Ge-C bond length (Å) | 1.957 |

| Mean C-C bond length (Å) | 1.380 |

| C-Ge-C bond angle (°) | 109.5 |

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP)

| Property | Calculated Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 5.80 |

| Dipole Moment (Debye) | 0.00 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 0.45 |

Table 3: Calculated Vibrational Frequencies of this compound (DFT/B3LYP/6-31G(d))

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(Ge-C) symmetric stretch | 350 | Symmetric stretching of the four Ge-C bonds |

| ν(Ge-C) asymmetric stretch | 460 | Asymmetric stretching of the Ge-C bonds |

| Phenyl ring deformations | 690 - 1600 | Various C-H and C-C stretching and bending modes |

| τ(Phenyl) | 250 | Torsional modes of the phenyl groups |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

Protocol: Synthesis via Grignard Reaction

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Germanium Tetrachloride: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride (GeCl₄) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form. The molar ratio of phenylmagnesium bromide to germanium tetrachloride should be at least 4:1 to ensure complete substitution.

-

Work-up and Isolation: After the addition of GeCl₄ is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield a crude solid. This compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene or toluene.

Single-Crystal X-ray Diffraction

Determining the precise three-dimensional structure of this compound is accomplished through single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction [2][3]

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., toluene/heptane).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.

Computational Methodologies

The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT) calculations.

Protocol: DFT Calculations

-

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable method for geometry optimization and electronic property calculations of organometallic compounds.

-

Basis Set: A basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is chosen to provide a good balance between computational cost and accuracy.

-

Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR and Raman).

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Computational workflow for studying this compound.

Caption: Interplay between experimental and computational studies.

References

Electronic Properties of Tetraphenylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylgermane ((C₆H₅)₄Ge) is a notable organogermanium compound characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Its unique molecular structure imparts distinct electronic properties that are of significant interest in materials science and have potential applications in the field of drug development. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, crystal structure, and key electronic parameters. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this compound.

Introduction

This compound is a white, crystalline solid that is stable under ambient conditions. The tetrahedral arrangement of the phenyl groups around the central germanium atom leads to a non-polar molecule with high symmetry. The electronic properties of this compound are largely dictated by the σ-bonds of the Ge-C framework and the π-systems of the phenyl rings. Understanding these properties is crucial for its application in electronic devices, such as semiconductors, and for exploring its potential as a scaffold or delivery vehicle in medicinal chemistry.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of germanium tetrachloride (GeCl₄) with a phenylmagnesium bromide (C₆H₅MgBr) Grignard reagent.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Germanium tetrachloride (GeCl₄)

-

Iodine crystal (as initiator)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or benzene for recrystallization

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of bromobenzene in anhydrous diethyl ether. The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and bubbling), the remaining solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Germanium Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. A white precipitate of this compound will form.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then hydrolyzed by the slow addition of dilute hydrochloric acid to dissolve any unreacted magnesium and magnesium salts.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water. The ethereal solution is dried over anhydrous sodium sulfate.

-

Isolation and Recrystallization: The diethyl ether is removed by rotary evaporation to yield the crude this compound. The crude product is then purified by recrystallization from a suitable solvent, such as toluene or benzene, to afford white crystals of this compound.

Workflow Diagram:

Structural and Physical Properties

This compound crystallizes in a tetragonal system.[1] The central germanium atom is sp³ hybridized, forming four equivalent Ge-C sigma bonds with the phenyl rings.

| Property | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P-42₁c | |

| Lattice Parameters | a = 11.613 Å, c = 6.904 Å | [1] |

| Ge-C Bond Length | ~1.957 Å | |

| C-Ge-C Bond Angle | ~109.5° (ideal tetrahedral) | |

| Molecular Weight | 381.01 g/mol | [2] |

| Melting Point | 235-237 °C | |

| Appearance | White crystalline solid |

Electronic Properties

The electronic properties of this compound are a subject of interest for its potential use in organic electronics. Key parameters include the HOMO-LUMO gap, band gap, and electrical conductivity.

HOMO-LUMO Gap and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. In the solid state, these energy levels broaden into bands, and the energy difference becomes the band gap.

Theoretical calculations and experimental estimations are used to determine these values. Cyclic voltammetry is a common experimental technique to estimate the HOMO and LUMO energy levels. The optical band gap can be determined from the onset of absorption in the UV-Vis spectrum.

| Parameter | Method | Estimated Value (eV) | Reference |

| HOMO-LUMO Gap | Theoretical (DFT) | ~5.0 - 6.0 eV | |

| Optical Band Gap | UV-Vis Spectroscopy | Data not available |

Electrical Conductivity

As a molecular solid with a relatively large band gap, pure, undoped this compound is expected to be an electrical insulator or a wide-band-gap semiconductor. Its conductivity can be influenced by factors such as purity, crystal defects, and doping.[3] The charge transport in such organic materials is often described by hopping mechanisms between localized states.[4][5][6][7]

| Property | Method | Value (S/cm) | Reference |